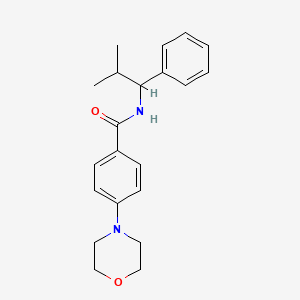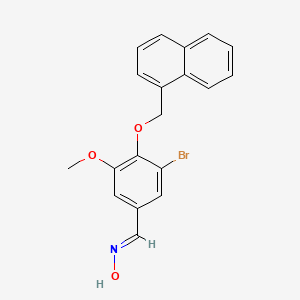![molecular formula C19H21N3O4 B5561379 4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one" represents a class of complex heterocyclic compounds that exhibit a broad range of biological activities. Such compounds are synthesized through various chemical reactions that introduce functional groups into specific molecular frameworks, enhancing their chemical diversity and potential applications in medicinal chemistry.
Synthesis Analysis
Synthesis of complex heterocyclic compounds often involves multistep reactions, including the formation of intermediate structures such as pyrrolidinyl and benzoxazinone moieties. These processes may involve catalytic methods, condensation reactions, and the use of protecting groups to achieve the desired structural complexity (Joshi et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These analytical techniques provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Heterocyclic compounds such as the one can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions can further modify the compound, introducing new functional groups or changing its physical and chemical properties (Hojati et al., 2011).
Physical Properties Analysis
The physical properties of heterocyclic compounds are influenced by their molecular structure and can be assessed through their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for specific applications (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Antimicrobial Agents : Research by Bayomi and Al-rashood (1991) describes a synthetic approach to new carboxylic acid derivatives using similar compounds, highlighting potential antimicrobial applications (Bayomi & Al-rashood, 1991).
- Electropolymerization and Conducting Polymers : Sotzing et al. (1996) investigated derivatized bis(pyrrol-2-yl) arylenes for creating conducting polymers, showcasing the importance of similar compounds in polymer science (Sotzing et al., 1996).
Applications in Medicinal Chemistry
- Potential Antifungal Products : Oudir et al. (2006) utilized a method involving carboxylic acids, which could be applicable in preparing similar compounds for antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).
- Antimicrobial and Antioxidant Properties : Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, related to the compound , demonstrating antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Photoactivation and Release Studies
- Photoactivation for Release of Groups : Chen and Steinmetz (2006) explored the photoactivation of amino-substituted benzoquinones, which could be relevant to studying the release mechanisms of similar compounds (Chen & Steinmetz, 2006).
Additional Research
- Synthesis of Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a novel series of benzoic acid hydrazide analogs with notable antibacterial and antitubercular activities, indicating the potential of similar compounds in this field (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
- Computational Mechanism Elucidation : Guleli et al. (2019) presented a method for synthesizing related compounds, supported by theoretical calculations, which could be useful in understanding the mechanisms of similar compounds (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Propiedades
IUPAC Name |
4-[2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-19(13(2)26-20-12)15-7-5-9-21(15)17(23)10-22-14-6-3-4-8-16(14)25-11-18(22)24/h3-4,6,8,15H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBWZLPOAURIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)